molecular formula C18H19N5O2S B2775021 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1396680-93-5

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2775021
CAS No.: 1396680-93-5
M. Wt: 369.44
InChI Key: QYGIOMYWHGRBJO-UHFFFAOYSA-N
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Description

4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic structure, and is functionalized with a piperazine ring and a thiophen-2-ylmethyl group.

Preparation Methods

The synthesis of 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common synthetic route includes the following steps:

  • Formation of Pyrazolo[1,5-a]pyridine Core: : This can be achieved through a [3+2] cycloaddition reaction involving a suitable dipolarophile and a pyridinium-N-imine, followed by oxidation.

  • Introduction of the Carbonyl Group: : The pyrazolo[1,5-a]pyridine core is then functionalized with a carbonyl group at the 3-position.

  • Piperazine Attachment: : The piperazine ring is introduced through a nucleophilic substitution reaction.

  • Thiophen-2-ylmethyl Group Addition: : Finally, the thiophen-2-ylmethyl group is attached to the piperazine ring via a coupling reaction.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce or modify functional groups within the molecule.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents on the piperazine ring.

  • Coupling Reactions: : These reactions are used to attach the thiophen-2-ylmethyl group to the piperazine ring.

Common reagents and conditions for these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), nucleophiles (e.g., amines, thiols), and coupling reagents (e.g., EDC, DCC).

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activities, including its role as a ligand for various receptors.

  • Medicine: : Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

When compared to similar compounds, 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide stands out due to its unique structure and functional groups. Similar compounds include:

  • Pyrazolo[1,5-a]pyrimidines: : These compounds share the pyrazolo core but differ in their substitution patterns and functional groups.

  • Piperazine derivatives: : These compounds contain the piperazine ring but may have different substituents and core structures.

The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyridine core with the piperazine ring and the thiophen-2-ylmethyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(15-13-20-23-6-2-1-5-16(15)23)21-7-9-22(10-8-21)18(25)19-12-14-4-3-11-26-14/h1-6,11,13H,7-10,12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGIOMYWHGRBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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